![molecular formula C16H13ClO3 B1327989 3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-10-6](/img/structure/B1327989.png)
3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound is also known as "(4-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone" .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” consists of a 1,3-dioxolane ring attached to a benzophenone group with a chlorine atom . The InChI code for this compound is 1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 .Physical And Chemical Properties Analysis
“3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a very light yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Fungicidal Activities
3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, through its derivatives, has shown significant applications in the field of fungicides. The ketalization of benzophenones with various reactants including epichlorohydrin has led to the formation of compounds with high fungicidal activities. These compounds, namely 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, demonstrate the chemical's potential in agricultural and pharmaceutical applications (Talismanov & Popkov, 2007).
Synthesis of Benzophenone Derivatives
The compound plays a crucial role in the synthesis of various benzophenone derivatives. One study demonstrated the lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes, which was essential in the synthesis of new ortho-functionalized benzophenone derivatives. This process highlights its importance in organic synthesis, particularly in the development of new chemical entities (Lukács, Porcs-Makkay, & Simig, 2004).
Photoreactions in Organic Chemistry
3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone has been studied in various photoreactions. For example, it has been involved in photochemically initiated reactions of substituted 1,3-dioxolanes, contributing to the understanding of mechanisms such as ring-fission in organic photochemistry (Hartgerink, Laan, Engberts, & Boer, 1971).
Applications in Material Science
The derivative of 3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone has been used in the synthesis of materials such as the intermediate of fungicide difenoconazole. This shows its relevance in material science and industrial chemistry for the production of valuable chemical products (Xie Wei-sheng, 2007).
Photopolymerization Initiator
In another study, benzophenone-di-1,3-dioxane, a novel photoinitiator for free radical polymerization, was synthesized and characterized. Its application demonstrates the compound's potential in the field of polymer science, particularly in photopolymerization processes (Wang Kemin, Shan Jiang, Jianwei Liu, Nie, & Yu, 2011).
properties
IUPAC Name |
(3-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKCSERNBZQPAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645111 |
Source
|
Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-10-6 |
Source
|
Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.